Cbz-Tyr-Val-Sta-Ala-Sta-NH2

Description

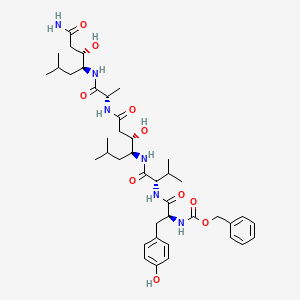

Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is a synthetic peptide featuring a carbobenzoxy (Cbz) protecting group at the N-terminus, followed by tyrosine (Tyr), valine (Val), two statine (Sta) residues, alanine (Ala), a third statine, and an amide (-NH2) terminus. Statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid] is a non-proteinogenic amino acid known for its role as a transition-state analog, particularly in protease inhibition (e.g., renin, HIV-1 protease) . The Cbz group enhances peptide stability during synthesis, while the amide terminus may improve resistance to enzymatic degradation compared to free carboxylic acid termini.

Properties

CAS No. |

145031-45-4 |

|---|---|

Molecular Formula |

C41H62N6O10 |

Molecular Weight |

799.0 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(3S,4S)-1-amino-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C41H62N6O10/c1-23(2)17-30(33(49)20-35(42)51)44-38(53)26(7)43-36(52)21-34(50)31(18-24(3)4)45-40(55)37(25(5)6)47-39(54)32(19-27-13-15-29(48)16-14-27)46-41(56)57-22-28-11-9-8-10-12-28/h8-16,23-26,30-34,37,48-50H,17-22H2,1-7H3,(H2,42,51)(H,43,52)(H,44,53)(H,45,55)(H,46,56)(H,47,54)/t26-,30-,31-,32-,33-,34-,37-/m0/s1 |

InChI Key |

BROZGFRIKIALBJ-MSQJMBMRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

CC(C)CC(C(CC(=O)N)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves the stepwise coupling of protected amino acids. The carboxybenzyl group is used to protect the amino group of tyrosine during the synthesis. The synthesis typically involves the following steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: The protected amino acids are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.

Deprotection: The Cbz protecting group is removed using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to facilitate the efficient assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

Cbz-Tyr-Val-Sta-Ala-Sta-NH2 undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidized products.

Reduction: The Cbz protecting group can be removed by reduction using catalytic hydrogenation.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas is used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Dityrosine and other oxidized tyrosine derivatives.

Reduction: Deprotected amino acids and peptides.

Substitution: Substituted amino acids and peptides.

Scientific Research Applications

Cbz-Tyr-Val-Sta-Ala-Sta-NH2 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Cbz-Tyr-Val-Sta-Ala-Sta-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxybenzyl group provides stability and protection during synthesis but is removed to reveal the active peptide .

Comparison with Similar Compounds

Cbz-Trp-Val-Sta-Ala-Sta-OH (CAS 16856-28-3)

- Structural Differences :

- Tryptophan (Trp) replaces tyrosine (Tyr) at the first position.

- Terminal -OH instead of -NH2.

- The -OH terminus could reduce metabolic stability in vivo compared to the amide .

N-[(1,1-Dimethylethoxy)carbonyl]-D-Leucyl-L-Tryptophan (CAS 60079-53-0)

- Structural Differences :

- Boc (tert-butoxycarbonyl) replaces Cbz as the protecting group.

- Leucine (Leu) substitutes for valine (Val).

- Functional Implications :

Cbz-L-Trp-L-Ala-L-Phe (CAS 820239-51-8)

- Structural Differences :

- Shorter peptide chain (Trp-Ala-Phe) lacking statine residues.

- Functional Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Statine Residues : The dual statine residues in this compound are critical for mimicking the tetrahedral transition state of protease substrates, a feature absent in shorter analogs like Cbz-L-Trp-L-Ala-L-Phe .

- Terminal Modifications : The -NH2 terminus in this compound may confer superior metabolic stability compared to -OH termini, as observed in analogs like Cbz-Trp-Val-Sta-Ala-Sta-OH .

- Amino Acid Substitutions: Tyr’s phenol group likely enhances hydrogen bonding with protease active sites compared to Trp’s indole, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.